

Structure-Activity Relationship of 1-(Substituted-phenyl)piperidin-4-ones: A Comparative Guide

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Compound of Interest

Compound Name: *1-(2-Fluorophenyl)piperidin-4-one*

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The 1-(substituted-phenyl)piperidin-4-one scaffold is a versatile pharmacophore that has demonstrated a wide range of biological activities, including potent antimicrobial and anticancer effects. The nature and position of substituents on the phenyl ring, as well as modifications to the piperidin-4-one core, play a crucial role in modulating the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds, supported by experimental data from various studies.

Anticancer Activity

Derivatives of 1-(substituted-phenyl)piperidin-4-ones have been investigated for their cytotoxic effects against various cancer cell lines. The substituents on the aryl ring significantly influence their anticancer potential.

A series of 3-chloro-3-methyl-2,6-diarylpiriperidin-4-ones demonstrated significant dose-dependent cytotoxic effects against multiple myeloma (H929), acute myeloid leukemia (MV-4-11), and natural killer T-cell lymphoma (NKT-L) cell lines.^[1] Notably, suppression of cancer cell survival was observed at concentrations as low as 1 mM, with complete inhibition of proliferation at 5 mM in all tested cell lines.^[1]

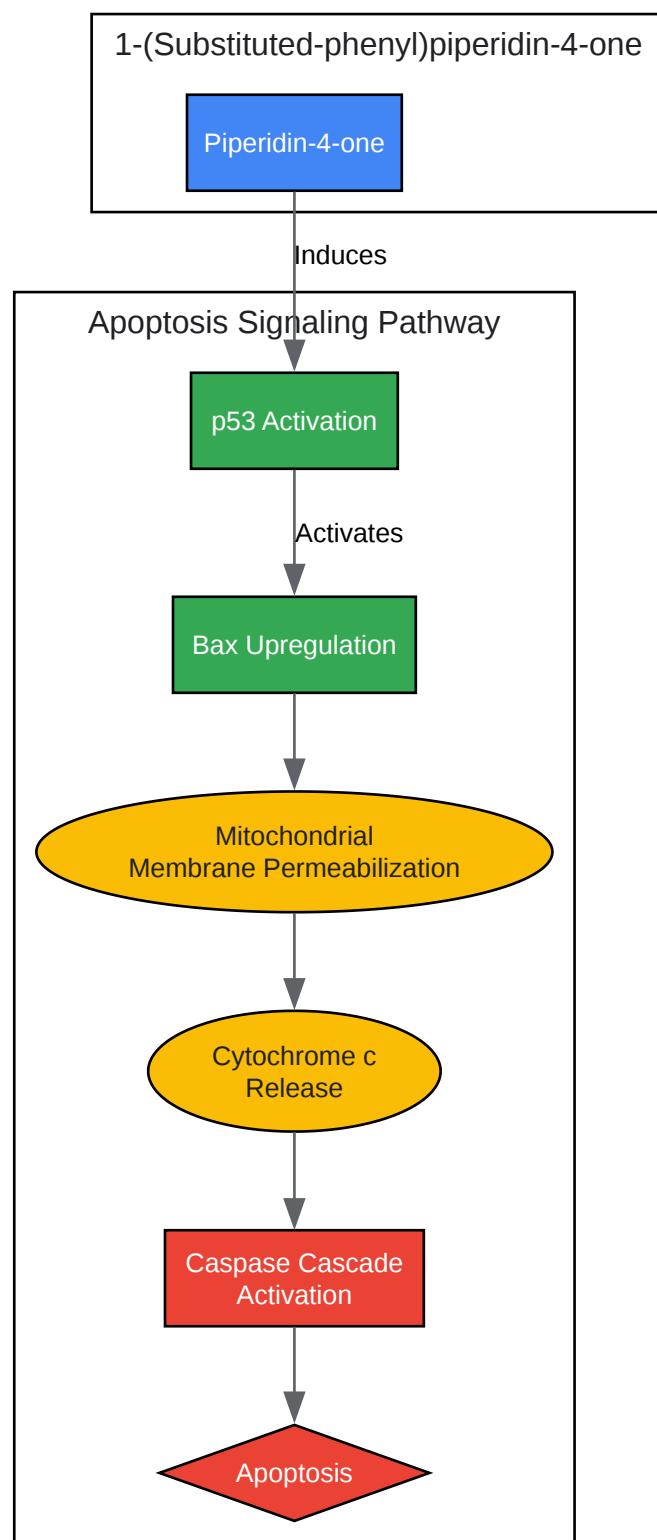
Table 1: Anticancer Activity of 3-Chloro-3-methyl-2,6-diarylpiriperidin-4-ones

Compound ID	Aryl Substituent	Cancer Cell Line	IC50 (μM)	Reference
I	Phenyl	H929	>5	[1]
II	4-Chlorophenyl	H929	~2.5	[1]
III	4-Methoxyphenyl	H929	>5	[1]
IV	4-Nitrophenyl	H929	~2.5	[1]
V	2,4-Dichlorophenyl	H929	~1	[1]
I	Phenyl	MV-4-11	~2.5	[1]
II	4-Chlorophenyl	MV-4-11	~1	[1]
III	4-Methoxyphenyl	MV-4-11	~2.5	[1]
IV	4-Nitrophenyl	MV-4-11	~1	[1]
V	2,4-Dichlorophenyl	MV-4-11	<1	[1]

Note: IC50 values are estimated from the provided cell viability graphs in the source material.

Signaling Pathway: Induction of Apoptosis

Studies on 3-chloro-3-methyl-2,6-diarylpiriperidin-4-ones suggest that their anticancer activity is mediated through the induction of apoptosis. Specifically, compounds II and V were found to upregulate the mRNA expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax in H929 multiple myeloma cells.[1] The activation of p53 can, in turn, activate Bax, leading to mitochondrial membrane permeabilization and the release of cytochrome c, which ultimately triggers the caspase cascade and apoptotic cell death.[1]

[Click to download full resolution via product page](#)**Figure 1:** Proposed apoptotic pathway induced by piperidin-4-ones.

Antimicrobial Activity

Various substituted piperidin-4-ones have been synthesized and evaluated for their antibacterial and antifungal activities. The presence of different substituents on the aryl rings at the 2 and 6 positions, as well as derivatization of the piperidin-4-one core, significantly impacts their antimicrobial spectrum and potency.

One study investigated a series of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazone derivatives.[\[2\]](#) The parent piperidones showed good antibacterial activity compared to ampicillin, while the thiosemicarbazone derivatives exhibited enhanced antifungal activity compared to terbinafine.[\[2\]](#)

Table 2: Antibacterial Activity of 2,6-Diaryl-3-methyl-4-piperidones (MIC in $\mu\text{g/mL}$)

Compound ID	R	Staphylococcus aureus	Bacillus subtilis	Escherichia coli	Reference
1a	4-N(CH ₃) ₂	125	250	250	[2]
2a	4-OCH ₃	250	500	500	[2]
3a	4-OH	250	250	250	[2]
Ampicillin	-	100	100	100	[2]

Table 3: Antifungal Activity of 2,6-Diaryl-3-methyl-4-piperidone Thiosemicarbazones (MIC in $\mu\text{g/mL}$)

Compound ID	R	Candida albicans	Aspergillus niger	Trichophyton rubrum	Reference
1b	4-N(CH ₃) ₂	125	125	125	[2]
2b	4-OCH ₃	125	250	125	[2]
3b	4-OH	250	250	250	[2]
Terbinafine	-	100	100	100	[2]

Mechanism of Action

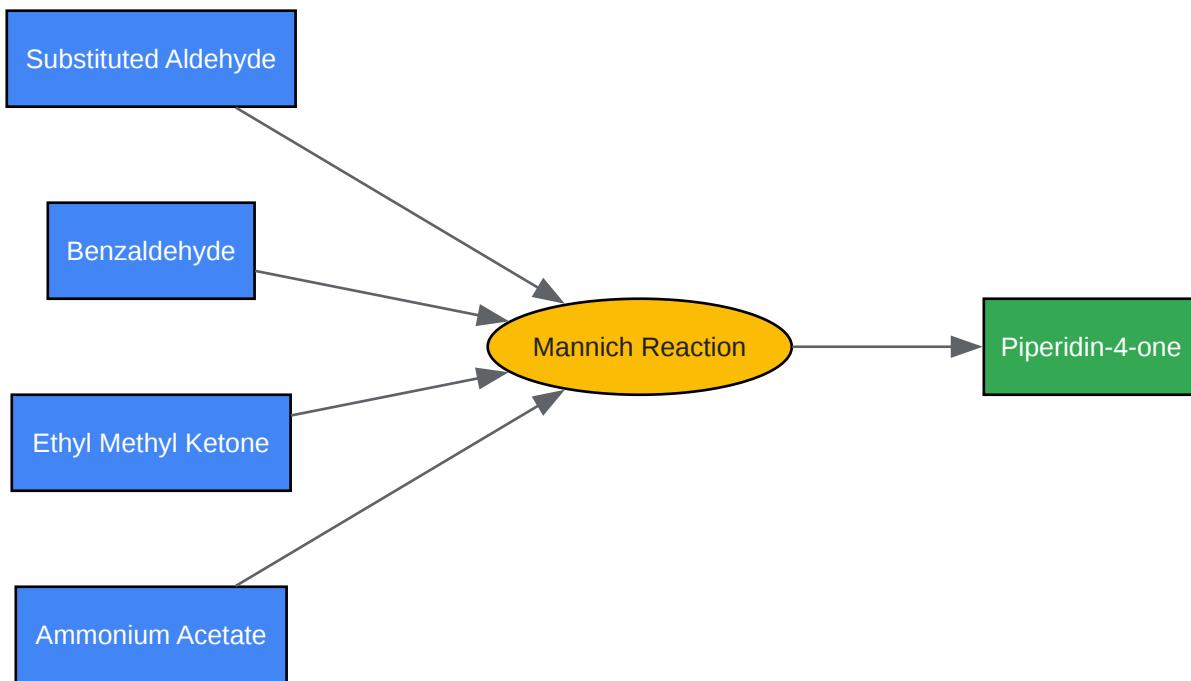
While the precise mechanism of antimicrobial action for 1-(substituted-phenyl)piperidin-4-ones is not fully elucidated, the observed activity against a range of bacteria and fungi suggests potential interference with essential cellular processes. For many antimicrobial compounds, this can include disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways. The enhanced antifungal activity of the thiosemicarbazone derivatives suggests that this moiety may play a key role in interacting with fungal-specific targets.

Experimental Protocols

Synthesis of 2,6-Diaryl-3-methyl-4-piperidones (Mannich Reaction)

A general procedure for the synthesis of 2,6-diaryl-3-methyl-4-piperidones is the Mannich reaction.[\[2\]](#)

- Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.
- Add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (0.1 moles) to the solution.
- Heat the mixture to boiling and then allow it to stand at room temperature overnight.
- Add 30 ml of concentrated HCl.
- Collect the precipitated hydrochloride salt and wash it with a mixture of ethanol and ether (1:5).
- Neutralize with a suitable base to obtain the free piperidin-4-one.



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Figure 2: Synthesis workflow for piperidin-4-ones.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
- MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[\[2\]](#)

- Preparation of Microdilution Plates: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi).[\[2\]](#)
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard).
- Inoculation: Inoculate each well with the microbial suspension.
- Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 28-35°C for 48-72 hours for fungi).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

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References

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